(E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the inflammatory response as they convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thus reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of thromboxane, prostaglandins, and prostacyclin, which are key players in the inflammatory response . The downstream effects include a reduction in inflammation and associated symptoms.
Pharmacokinetics
For instance, thiophene, a structural component of the compound, is soluble in most organic solvents but insoluble in water . This could potentially influence the compound’s absorption and distribution in the body.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, leading to a decrease in inflammation and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 3-ethyl-4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form the benzo[d]thiazole ring.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with the benzo[d]thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new organic materials with specific electronic properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring and a benzo[d]thiazole moiety. This structure provides it with distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S2/c1-3-18-13-9(20-2)5-4-6-10(13)22-15(18)17-14(19)11-7-8-12(16)21-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICLFSGICWJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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